3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo-pyridine derivative characterized by a bicyclic core structure with substituents at positions 1, 3, and 6. The compound features two cyclopropyl groups at positions 3 and 6, a 4-methoxyphenyl group at position 1, and a carboxylic acid moiety at position 7.
Properties
IUPAC Name |
3,6-dicyclopropyl-1-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-14-8-6-13(7-9-14)23-19-17(18(22-23)12-4-5-12)15(20(24)25)10-16(21-19)11-2-3-11/h6-12H,2-5H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBVSQIMIYWZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=CC(=N3)C4CC4)C(=O)O)C(=N2)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131774 | |
| Record name | 3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011396-75-0 | |
| Record name | 3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011396-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often conducted in anhydrous conditions to prevent hydrolysis.
Substitution: : Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines, alcohols, or halides. The reaction conditions depend on the nature of the nucleophile and the leaving group.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
Scientific Research Applications
3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown potential in various scientific research applications:
Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: : It has been studied for its biological activities, such as antimicrobial, antifungal, and anticancer properties. These activities make it a candidate for drug development.
Medicine: : The compound's potential therapeutic applications include the treatment of infections, inflammation, and cancer. Further research is needed to fully understand its mechanisms and optimize its efficacy.
Industry: : In material science, this compound can be used to develop new materials with specific properties, such as enhanced stability, conductivity, or biocompatibility.
Mechanism of Action
The mechanism by which 3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied, and further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, focusing on substituents, molecular properties, and synthesis:
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- Cyclopropyl groups at positions 3 and 6 (target compound) increase lipophilicity and metabolic stability compared to linear alkyl chains (e.g., 1-methylpropyl in ) or methyl groups (e.g., ).
- The 4-methoxyphenyl group in the target compound introduces moderate polarity, contrasting with the electron-withdrawing fluorine in fluorophenyl analogs (e.g., ).
Synthetic Approaches :
- The target compound’s synthesis likely parallels methods for similar derivatives, such as ester intermediate hydrolysis (e.g., NaOH-mediated ester cleavage in ).
- Derivatives with aromatic substituents (e.g., phenyl or pyridinyl) often require coupling reactions or reductive amination .
Fluorophenyl variants (e.g., ) may exhibit stronger target binding due to electronegativity, whereas methoxyphenyl groups could enhance solubility.
Research Findings and Limitations
- Synthesis Challenges : Cyclopropyl substituents require precise regiocontrol during synthesis, as improper positioning may alter bioactivity .
- Discrepancies in Molecular Data : Evidence conflicts exist (e.g., molecular formulas for fluorophenyl analogs in vs. ), necessitating further validation.
- Biological Data Gaps : Most compounds lack explicit activity data, highlighting the need for targeted assays to evaluate efficacy in disease models.
Biological Activity
3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H19N3O3
- Molar Mass : 349.38 g/mol
- CAS Number : 1011396-75-0
- Density : 1.50 g/cm³ (predicted)
- Boiling Point : 503.9 °C (predicted)
- pKa : 0.97 (predicted)
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. Notably, derivatives of this compound have shown promising results against various cancer cell lines.
Case Studies and Findings
-
Cell Cycle Arrest and Apoptosis Induction :
- A study evaluated several pyrazolo[3,4-b]pyridine derivatives for their effects on cancer cell lines such as HeLa and MCF7. The compound exhibited significant anticancer activity with an IC50 value comparable to doxorubicin, a standard chemotherapeutic agent. Specifically, it induced cell cycle arrest at the S phase in HeLa cells and demonstrated a notable increase in early and late apoptosis levels compared to control cells .
- Structure-Activity Relationship (SAR) :
-
Comparative Efficacy :
- In comparative studies, derivatives like compound 9a showed higher anticancer potency with an IC50 of 2.59 µM against HeLa cells, while other derivatives exhibited varying degrees of cytotoxicity against MCF7 and HCT-116 cell lines . The structure of these compounds plays a crucial role in their biological activity.
The proposed mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of Cell Proliferation : By inducing cell cycle arrest at critical checkpoints.
- Induction of Apoptosis : Through activation of apoptotic pathways leading to programmed cell death.
Summary Table of Biological Activity
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 2.59 | Cell cycle arrest at S phase |
| Doxorubicin | HeLa | 2.35 | DNA intercalation |
| Compound 14g | MCF7 | 4.66 | Cell cycle arrest at G2/M phase |
Q & A
Q. What are the recommended methods for optimizing the synthesis of 3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
The synthesis of this compound typically involves multi-step reactions, including cyclocondensation of substituted pyrazole precursors with cyclopropane derivatives. Key steps include:
- Cyclopropane introduction : Use of cyclopropyl Grignard reagents or transition-metal-catalyzed cross-coupling reactions to install cyclopropyl groups at positions 3 and 6 .
- Pyrazolo-pyridine core formation : Condensation under acidic conditions (e.g., H₂SO₄ or POCl₃) to fuse the pyrazole and pyridine rings .
- Ester hydrolysis : Conversion of the ethyl ester intermediate to the carboxylic acid using NaOH or LiOH in aqueous THF .
Optimization tips : Adjust reaction temperature (60–80°C for cyclopropanation) and solvent polarity (DMF for polar intermediates, toluene for non-polar steps). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can structural characterization be performed to confirm the regiochemistry of the pyrazolo[3,4-b]pyridine core?
- X-ray crystallography : Resolve bond angles and distances to confirm cyclopropyl orientation and substituent positions .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out isomeric byproducts .
Q. What strategies improve the aqueous solubility of this compound for in vitro assays?
- Salt formation : React with sodium bicarbonate to generate the carboxylate salt, enhancing solubility in PBS (pH 7.4) .
- Co-solvent systems : Use DMSO (≤5% v/v) or PEG-400 to prepare stock solutions, followed by dilution in cell culture media .
- Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) or use cyclodextrin complexes (e.g., HP-β-CD) .
Advanced Research Questions
Q. How can researchers identify biological targets for this compound using kinase profiling assays?
- Kinase panel screening : Test against a library of 100+ human kinases (e.g., Eurofins KinaseProfiler®) at 1–10 µM. Prioritize targets showing >50% inhibition .
- Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure Kd values for top hits (e.g., JAK2, FLT3) .
- Cellular validation : Perform Western blotting for phosphorylated kinases (e.g., p-STAT3 for JAK2 inhibition) in cancer cell lines (IC₅₀ determination) .
Q. What structural modifications enhance metabolic stability without compromising target affinity?
- Cyclopropyl bioisosteres : Replace cyclopropane with spirocyclic or gem-dimethyl groups to reduce CYP450-mediated oxidation .
- Methoxyphenyl alternatives : Substitute 4-methoxyphenyl with 4-fluoro or 4-trifluoromethyl groups to block demethylation pathways .
- Carboxylic acid replacements : Test ethyl ester prodrugs or amide derivatives (e.g., methylamide) to improve microsomal stability (t½ > 2 hours in liver microsomes) .
Q. How should researchers address contradictions in biological activity data across different assay platforms?
- Assay validation : Compare results from fluorescence-based (e.g., ADP-Glo™) and radiometric (³³P-ATP) kinase assays to rule out false positives .
- Cellular vs. enzymatic activity : If cellular IC₅₀ is >10× higher than enzymatic IC₅₀, evaluate membrane permeability (PAMPA assay) or efflux (Caco-2/MDR1-transfected cells) .
- Data normalization : Use Z-factor analysis to ensure assay robustness and include positive controls (e.g., staurosporine for kinase inhibition) .
Methodological Recommendations
- Computational docking : Use Schrödinger Suite (Glide) to model interactions with kinase ATP-binding pockets. Validate with molecular dynamics simulations (100 ns) .
- Metabolite profiling : Incubate with liver microsomes and analyze via LC-QTOF-MS to identify oxidative metabolites (e.g., cyclopropane ring opening) .
- In vivo PK studies : Administer IV (1 mg/kg) and PO (10 mg/kg) in rodents. Calculate AUC₀–24h and bioavailability (F ≥ 30% target) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
